molecular formula C22H21N3O4 B153384 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid CAS No. 131967-20-9

2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid

Cat. No. B153384
M. Wt: 391.4 g/mol
InChI Key: VEGYGKDKQZDMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzotriazepines, which are known for their biological activity and pharmacological properties. In

Mechanism Of Action

The mechanism of action of 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for further study in the field of cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the study of its mechanism of action, which may lead to the development of new anti-cancer drugs. Additionally, further studies may be conducted to explore its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid involves several steps. The starting material is 4-methoxybenzoyl chloride, which is reacted with 10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazine to form an intermediate product. This intermediate is then reacted with sodium acetate and acetic anhydride to form the final product, 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid.

Scientific Research Applications

2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

131967-20-9

Product Name

2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid

InChI

InChI=1S/C22H21N3O4/c1-23-17-6-3-4-7-19(17)25(22(28)15-9-11-16(29-2)12-10-15)20(14-21(26)27)18-8-5-13-24(18)23/h3-13,20H,14H2,1-2H3,(H,26,27)

InChI Key

VEGYGKDKQZDMTG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C(C3=CC=CN31)CC(=O)O)C(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C2=CC=CC=C2N(C(C3=CC=CN31)CC(=O)O)C(=O)C4=CC=C(C=C4)OC

synonyms

5-methyl-10,11-dihydro-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine-11-acetic acid
5-MPBA

Origin of Product

United States

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